molecular formula C2Br2F4 B1580491 1,1-Dibromotetrafluoroethane CAS No. 27336-23-8

1,1-Dibromotetrafluoroethane

Cat. No.: B1580491
CAS No.: 27336-23-8
M. Wt: 259.82 g/mol
InChI Key: JLGADZLAECENGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromotetrafluoroethane is a haloalkane with the chemical formula C₂Br₂F₄. It is also known under the codenames R-114B2 and Halon 2402. This compound is a colorless liquid with a boiling point of 47.2°C. It is occasionally used in fire suppression systems due to its high volatility and ability to pass through soil to air .

Preparation Methods

1,1-Dibromotetrafluoroethane can be synthesized through the bromination of tetrafluoroethylene. The reaction involves the addition of bromine (Br₂) to tetrafluoroethylene (C₂F₄) under controlled conditions. This process results in the formation of this compound . Industrial production methods often involve recycling tetrafluoroethylene from tail gases in the production of tetrafluoroethylene .

Chemical Reactions Analysis

1,1-Dibromotetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extreme temperatures . Common reactions include:

Scientific Research Applications

Despite its environmental concerns, 1,1-Dibromotetrafluoroethane has several potential research applications:

Comparison with Similar Compounds

1,1-Dibromotetrafluoroethane is similar to other halogenated compounds such as:

This compound stands out due to its specific combination of bromine and fluorine atoms, which impart unique chemical properties and reactivity.

Properties

IUPAC Name

1,1-dibromo-1,2,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGADZLAECENGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F4
Record name DIBROMOTETRAFLUOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865366
Record name 1,1-Dibromo-1,2,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibromotetrafluoroethane is a liquid. (NTP, 1992)
Record name DIBROMOTETRAFLUOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

117.1 °F at 760 mmHg (NTP, 1992)
Record name DIBROMOTETRAFLUOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

2.18 at 70 °F (NTP, 1992) - Denser than water; will sink
Record name DIBROMOTETRAFLUOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7
Record name DIBROMOTETRAFLUOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Dibromo-1,2,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27336-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromotetrafluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027336238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibromo-1,2,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromo-1,2,2,2-tetrafluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibromotetrafluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIBROMOTETRAFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V33UL334V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromotetrafluoroethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Dibromotetrafluoroethane
Reactant of Route 3
1,1-Dibromotetrafluoroethane
Reactant of Route 4
1,1-Dibromotetrafluoroethane
Reactant of Route 5
1,1-Dibromotetrafluoroethane
Reactant of Route 6
1,1-Dibromotetrafluoroethane
Customer
Q & A

Q1: How does 1,1-Dibromotetrafluoroethane react with simple alkenes?

A1: The research demonstrates that this compound undergoes addition reactions with ethylene, propene, and 2-methylpropene in the presence of di-t-butyl peroxide as an initiator []. This means the double bond in the alkene breaks, and a new carbon-carbon bond forms, incorporating the this compound molecule into the final product.

Q2: What happens to the addition products formed in these reactions?

A2: The research further describes the dehydrohalogenation of the addition products []. This process involves the elimination of a hydrogen and a bromine atom from the molecule, leading to the formation of new compounds with double bonds. The structures of these dehydrohalogenated products were determined using spectroscopic methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.